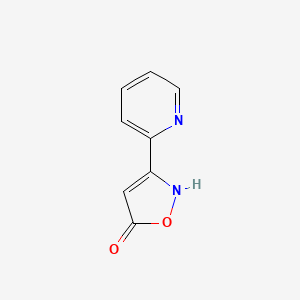

5-Hydroxy-3-(2-pyridyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-pyridin-2-yl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-3-1-2-4-9-6/h1-5,10H |

InChI Key |

DNZVPYXAYUPJEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)ON2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 3 2 Pyridyl Isoxazole and Analogues

Strategies for Isoxazole (B147169) Ring Construction in the Context of 5-Hydroxy-3-(2-pyridyl)isoxazole

The principal methods for constructing the isoxazole ring are 1,3-dipolar cycloaddition reactions and condensation reactions involving hydroxylamine (B1172632). core.ac.uksci-hub.ru Each strategy offers distinct advantages and challenges in the context of synthesizing 3,5-disubstituted isoxazoles like the target compound.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is a powerful and widely used method for isoxazole synthesis. beilstein-journals.orgyoutube.comnih.govyoutube.com This approach allows for the direct formation of the isoxazole ring in a single step. youtube.com

Nitrile oxides are often unstable and are typically generated in the reaction mixture (in situ) immediately before the cycloaddition step. researchgate.netnih.gov Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a base is used to eliminate hydrogen chloride from a hydroximoyl chloride precursor. beilstein-journals.orgnih.gov

Oxidation of aldoximes: Various oxidizing agents, including hypervalent iodine reagents, can convert aldoximes into nitrile oxides. nih.govrsc.org

Dehydration of nitroalkanes: This method provides another route to nitrile oxides, though it is less commonly used. beilstein-journals.orgresearchgate.net

A notable three-component reaction involves the in situ generation of nitrile oxides from a copper carbene and tert-butyl nitrite, which then react with β-keto esters to form fully substituted isoxazoles. rsc.orgrsc.org

Once the nitrile oxide is generated, it readily undergoes a cycloaddition reaction with a suitable dipolarophile. nih.gov

Alkynes react with nitrile oxides to directly yield aromatic isoxazoles. beilstein-journals.orgyoutube.comyoutube.com The reaction with terminal alkynes is a common strategy for producing 3,5-disubstituted isoxazoles. beilstein-journals.orgrsc.org

Olefins react with nitrile oxides to form 2-isoxazolines, which can then be oxidized to isoxazoles if required. nih.gov

The regioselectivity of the cycloaddition can sometimes be an issue, potentially leading to a mixture of regioisomers. beilstein-journals.orgnih.gov However, the use of certain catalysts, such as copper(I), can significantly improve both the reaction rate and the regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.govmaynoothuniversity.ie Ruthenium(II) catalysts have also been employed to achieve high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

| Precursor Type | Reaction | Product | Key Features |

| Hydroximoyl Chlorides | Dehydrohalogenation followed by cycloaddition | Isoxazoles | Widely used, often requires a base. beilstein-journals.orgnih.gov |

| Aldoximes | Oxidation followed by cycloaddition | Isoxazoles | Can be achieved with various oxidants. nih.govrsc.org |

| Nitroalkanes | Dehydration followed by cycloaddition | Isoxazoles | An alternative route for nitrile oxide generation. beilstein-journals.orgresearchgate.net |

| Terminal Alkynes | Cycloaddition with nitrile oxide | 3,5-Disubstituted Isoxazoles | Direct route to the desired substitution pattern. beilstein-journals.orgrsc.org |

| Olefins | Cycloaddition with nitrile oxide | 2-Isoxazolines | Requires subsequent oxidation to form isoxazoles. nih.gov |

Condensation Reactions Involving Hydroxylamine and 1,3-Dicarbonyl Precursors

A classical and straightforward approach to isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. core.ac.ukyoutube.commisuratau.edu.ly This method is particularly effective for the synthesis of 3,5-disubstituted isoxazoles. misuratau.edu.ly

The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring. researchgate.net The reaction conditions, such as pH, can influence the outcome and selectivity of the reaction. nih.gov For instance, acidic conditions often favor the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters. nih.gov

To synthesize this compound via this route, a suitable 1,3-dicarbonyl precursor containing a 2-pyridyl group would be required. The reaction with hydroxylamine would then lead to the formation of the desired isoxazole.

| Reactants | Intermediate | Product | Conditions |

| Hydroxylamine & 1,3-Diketone | Monoxime | 3,5-Disubstituted Isoxazole | Typically involves cyclization and dehydration. misuratau.edu.lyresearchgate.net |

| Hydroxylamine & β-Ketoester | Monoxime | 3-Substituted-5-hydroxyisoxazole | Can be selective depending on pH. nih.gov |

| Hydroxylamine & α,β-Unsaturated Ketone | - | Isoxazole | A common three-carbon electrophilic variant. core.ac.uk |

Other Cyclization and Ring-Forming Approaches.

While 1,3-dipolar cycloadditions and condensations with hydroxylamine are the most prevalent methods, other strategies for constructing the isoxazole ring exist. These can include intramolecular cyclization reactions and rearrangements of other heterocyclic systems. nih.gov For example, the cyclization of propargylic N-hydroxycarbamates has been reported to yield isoxazoles. nih.gov Another approach involves the base-assisted oxidative cyclization of 3-cyanoketones to produce 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which highlights alternative cyclization strategies for related heterocyclic systems that could potentially be adapted. nih.gov

Regioselective Synthesis of this compound

The regioselectivity of the isoxazole ring formation is a critical aspect, especially when synthesizing unsymmetrically substituted isoxazoles like this compound. The goal is to control the reaction to produce the desired 3,5-disubstitution pattern, avoiding the formation of the 5,3-isomer.

In the context of 1,3-dipolar cycloadditions , the regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. researchgate.net The use of copper(I) catalysts in the reaction of nitrile oxides with terminal alkynes is a well-established method to achieve high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.orgyoutube.com This is a highly relevant strategy for directing the synthesis towards the desired product.

For condensation reactions , the regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl precursor reacts first with the amine of hydroxylamine. rsc.org By carefully choosing the 1,3-dicarbonyl compound and the reaction conditions, it is possible to direct the initial condensation to the desired carbonyl, thus ensuring the correct placement of the 2-pyridyl group at the 3-position of the isoxazole ring. For example, in the reaction of 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one, regioselective synthesis of 3-aryl-5-(phenylsulphonylmethyl)isoxazole was achieved. rsc.org

A one-pot, three-component process using a deep eutectic solvent has also been reported for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. nih.govcore.ac.uk Such methods that offer high regioselectivity under mild and environmentally friendly conditions are particularly valuable. nih.gov

| Synthetic Method | Factors Influencing Regioselectivity | Outcome for 3,5-Disubstitution |

| 1,3-Dipolar Cycloaddition | Electronic and steric effects of substituents; Catalyst (e.g., Cu(I)) | Catalysis with Cu(I) strongly favors 3,5-disubstituted products. beilstein-journals.orgyoutube.com |

| Condensation Reaction | Reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor; Reaction conditions (pH) | Can be controlled by precursor design and reaction conditions. nih.govrsc.org |

Control of Substitution Patterns on the Isoxazole Ring

The precise placement of substituents on the isoxazole ring is crucial for modulating the biological activity of the resulting compounds. The synthesis of 3,5-disubstituted isoxazoles is a well-established area of research, with the 1,3-dipolar cycloaddition of alkynes and nitrile oxides being a primary method. acs.orgnih.gov This reaction typically yields 3,5-disubstituted isoxazoles with good regioselectivity. acs.orgacs.org

Several strategies have been developed to control the substitution pattern:

Classical Claisen Condensation: The reaction of a 1,3-dicarbonyl compound with hydroxylamine can lead to isoxazole formation. However, this method can suffer from a lack of regioselectivity, often producing a mixture of isomers. nih.gov The use of β-enamino diketones as precursors can offer better control over the regioselectivity. nih.gov

1,3-Dipolar Cycloaddition: This is a versatile and widely used method for constructing the isoxazole ring. acs.orgnih.gov The reaction involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the nitrile oxide and the dipolarophile. rsc.org For instance, copper(I) catalysis in the reaction of terminal alkynes with in situ generated nitrile oxides leads to the regioselective formation of 3,5-disubstituted isoxazoles. acs.org In the absence of a catalyst, mixtures of 3,5- and 3,4-disubstituted isoxazoles can be formed. acs.org

Oxidative Cyclization: α,β-Unsaturated oximes can undergo oxidative cyclization to yield 3,5-disubstituted isoxazoles. tandfonline.com Reagents like manganese dioxide (MnO2) have been successfully employed for this transformation. tandfonline.com

From Propargylamines: A one-pot synthesis involving the oxidation of propargylamines to oximes, followed by a CuCl-mediated intramolecular cyclization, provides a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.orgacs.org

Table 1: Methods for Controlling Isoxazole Substitution Patterns

| Method | Precursors | Key Features | Regioselectivity |

| Claisen Condensation | 1,3-Dicarbonyl compounds, Hydroxylamine | Can lead to mixtures of isomers. nih.gov | Often low. nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkynes/Alkenes | Highly versatile, regioselectivity can be controlled. acs.orgnih.govacs.org | High with catalysts. acs.org |

| Oxidative Cyclization | α,β-Unsaturated oximes | Good yields for 3,5-disubstituted isoxazoles. tandfonline.com | Good. tandfonline.com |

| From Propargylamines | Propargylamines | One-pot, regiospecific for 5- and 3,5-disubstituted isoxazoles. organic-chemistry.orgacs.org | High. organic-chemistry.orgacs.org |

Stereoselective Synthetic Pathways for Related Isoxazole Derivatives

The synthesis of chiral isoxazole derivatives is of significant interest for pharmaceutical applications. thieme-connect.comnih.gov Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific enantiomers or diastereomers.

Recent advancements in this area include:

Asymmetric Catalysis: Chiral catalysts can be employed to induce stereoselectivity in reactions leading to isoxazole derivatives. For example, a chiral quinine-catalyzed asymmetric Michael addition followed by cyclization has been used to synthesize complex chiral isoxazole-dispirobisoxindoles with three contiguous stereocenters. thieme-connect.com

Chemoenzymatic Synthesis: Enzymes can be used as catalysts to achieve high stereoselectivity in the synthesis of chiral isoxazole building blocks. acs.org

Organocatalysis: Chiral organocatalysts, such as camphor (B46023) sulfonyl hydrazines, have been successfully used to catalyze the asymmetric aza-Michael addition reaction between N,O-protected hydroxyamines and enals, leading to the synthesis of chiral 5-hydroxyisoxazolidines with good enantioselectivities. nih.gov

Introduction and Functionalization of the 2-Pyridyl Moiety

The introduction of the 2-pyridyl group onto the isoxazole core is a key step in the synthesis of this compound. This can be achieved by using a 2-pyridyl-substituted precursor in the isoxazole ring formation reaction.

Methods for the functionalization of the 2-pyridyl moiety itself include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing various substituents onto the pyridine (B92270) ring.

C-H Functionalization: Direct functionalization of C-H bonds on the pyridine ring is an increasingly important and atom-economical strategy. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, particularly 2-halopyridines, are common substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles. nih.gov The use of 2-halopyridine N-oxides can facilitate these reactions. acs.org

Synthetic Approaches to the 5-Hydroxy Functionality

The 5-hydroxy group is a critical feature of the target molecule. Its introduction can be achieved through several synthetic routes:

From 1,5-Diarylpent-1-yne-3,5-diones: The reaction of these compounds with hydroxylamine can lead to the formation of 5-hydroxyisoxazolines, which can then be converted to 5-hydroxyisoxazoles. medicaljournal-ias.org

From Dimethyl Acetylenedicarboxylate (B1228247): Treatment of dimethyl acetylenedicarboxylate with hydroxylamine has been reported to yield 3-hydroxyisoxazole-5-carboxylic acid, a related structure. nih.gov A more recent study details the kilogram-scale synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate. acs.org

Organocatalytic Synthesis: As mentioned earlier, organocatalytic methods can be employed to synthesize chiral 5-hydroxyisoxazolidines. nih.gov

Green Chemistry and Sustainable Synthetic Routes for Isoxazoles

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of isoxazoles. elifesciences.orgnih.govrsc.org These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Metal-Free Synthetic Procedures

The use of heavy metal catalysts in organic synthesis can lead to environmental concerns and product contamination. nih.gov Consequently, metal-free synthetic routes for isoxazoles are highly desirable. nih.govrsc.org

Key metal-free approaches include:

1,3-Dipolar Cycloaddition: While often catalyzed by metals, this reaction can also be performed under metal-free conditions. nih.gov For instance, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org

Deep Eutectic Solvents (DES): The use of DES, such as choline (B1196258) chloride:urea, provides a green and recyclable medium for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. acs.orgcore.ac.uk

Intramolecular Cycloaddition: Isoxazole-fused tricyclic quinazoline (B50416) alkaloids have been synthesized via an intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nveo.orgorganic-chemistry.orgresearchgate.netabap.co.in

Examples of microwave-assisted isoxazole synthesis include:

Three-Component Coupling-Cycloaddition: A one-pot, three-component reaction involving a Sonogashira coupling followed by a 1,3-dipolar cycloaddition under microwave irradiation provides an efficient route to 3,4,5-trisubstituted isoxazoles. organic-chemistry.org

From Chalcones: The reaction of chalcones with hydroxylamine hydrochloride under microwave irradiation is a rapid and efficient method for synthesizing isoxazole derivatives. nveo.orgresearchgate.net

Synthesis of Bis-isoxazole Ethers: An efficient synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl group has been developed using microwave-assisted 1,3-dipolar cycloaddition. nih.gov

Table 2: Green and Sustainable Synthetic Routes for Isoxazoles

| Approach | Key Features | Examples |

| Metal-Free Synthesis | Avoids heavy metal catalysts, reducing toxicity and waste. nih.govrsc.org | DBU-promoted synthesis, rsc.org use of Deep Eutectic Solvents. acs.orgcore.ac.uk |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions. nveo.orgorganic-chemistry.orgresearchgate.netabap.co.in | Three-component coupling-cycloaddition, organic-chemistry.org synthesis from chalcones. nveo.orgresearchgate.net |

Aqueous Medium Reactions

The use of water as a reaction medium represents a significant advancement in green chemistry, offering an inexpensive, non-toxic, and environmentally benign alternative to conventional organic solvents. mdpi.comnih.gov The synthesis of isoxazole derivatives, including analogues of this compound, has been successfully adapted to aqueous conditions, often resulting in high yields, mild reaction conditions, and simplified work-up procedures. mdpi.comnih.govresearchgate.net These methods primarily leverage the unique properties of water to facilitate reactions such as condensations and cycloadditions.

One of the most prominent aqueous methods involves the reaction of a 1,3-dicarbonyl precursor or its equivalent with hydroxylamine. youtube.com A highly efficient and clean synthetic route for 5-arylisoxazole derivatives has been developed based on the reaction between 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, without the need for a catalyst. mdpi.comnih.gov The process involves stirring the reactants in water at a moderate temperature (50 °C) for a short duration (2 hours). mdpi.comresearchgate.net Upon completion, the product often precipitates out of the aqueous medium and can be collected by simple filtration, eliminating the need for extensive purification. mdpi.com

This methodology has proven effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the aryl ring, indicating that the electronic nature of the substituent does not significantly impact the reaction's success. mdpi.com This suggests that the synthesis of the 3-(2-pyridyl) analogue would be feasible under these conditions. The proposed mechanism involves an initial Michael addition of hydroxylamine to the enone, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization with the loss of a water molecule to form the aromatic isoxazole ring. researchgate.net

The following table summarizes the results for the synthesis of various 5-arylisoxazole derivatives using this catalyst-free aqueous method. mdpi.comresearchgate.net

Table 1: Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media

Reaction Conditions: 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), Water (5 mL), 50 °C, 2 h.

| Entry | Ar (Aryl Group) | Product | Yield (%) |

| 1 | 4-ClC₆H₄ | 5-(4-Chlorophenyl)isoxazole | 94 |

| 2 | 4-MeOC₆H₄ | 5-(4-Methoxyphenyl)isoxazole | 92 |

| 3 | 4-BrC₆H₄ | 5-(4-Bromophenyl)isoxazole | 95 |

| 4 | Naphthalen-1-yl | 5-(Naphthalen-1-yl)isoxazole | 89 |

| 5 | 4-FC₆H₄ | 5-(4-Fluorophenyl)isoxazole | 93 |

| 6 | 4-MeC₆H₄ | 5-(4-Methylphenyl)isoxazole | 90 |

| 7 | 3,4-(MeO)₂C₆H₃ | 5-(3,4-Dimethoxyphenyl)isoxazole | 91 |

| 8 | 2,4-Cl₂C₆H₃ | 5-(2,4-Dichlorophenyl)isoxazole | 92 |

| 9 | Thiophen-2-yl | 5-(Thiophen-2-yl)isoxazole | 88 |

Furthermore, research into green methodologies has explored the synthesis of isoxazol-5-ones, which are the keto tautomers of 5-hydroxyisoxazoles. An environmentally friendly, multicomponent reaction for synthesizing isoxazol-5-one derivatives utilizes a g-C₃N₄·OH nanocomposite as a highly efficient and recyclable catalyst at room temperature in an aqueous environment. nih.gov This approach offers high yields and short reaction times, reinforcing the viability of water as a solvent for constructing the core isoxazole scaffold. nih.gov Another method involves the one-pot, uncatalyzed reaction of aromatic aldehydes, ketoesters, and hydroxylamine hydrochloride in an aqueous medium to produce 4H-isoxazol-5-ones. nih.gov

The 1,3-dipolar cycloaddition reaction, a fundamental route to isoxazoles, has also been adapted to aqueous conditions. rsc.orgnih.gov In one such metal-free approach, nitrile oxides are generated in situ from aldoximes using oxone as an oxidant in water. rsc.org These nitrile oxides then react with alkynes in a [3+2] cycloaddition to yield 3,5-disubstituted isoxazoles. rsc.org The use of water as the solvent is crucial for the oxidation of a potassium chloride source to generate the necessary hypochlorous acid for the reaction sequence. rsc.org

Chemical Reactivity and Transformations of 5 Hydroxy 3 2 Pyridyl Isoxazole

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Hydroxy-3-(2-pyridyl)isoxazole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. taylorandfrancis.comyoutube.com Electrophilic attack, when it does occur, is predicted to favor the C-3 and C-5 positions, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com However, the isoxazole (B147169) substituent's electronic influence on the pyridine ring's reactivity is a critical factor. Depending on whether the isoxazole moiety acts as an electron-donating or electron-withdrawing group in this specific context, it can further modulate the pyridine ring's susceptibility to electrophilic attack.

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.orgbasicmedicalkey.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org For this compound, nucleophilic attack can be anticipated on the pyridine ring, especially under conditions that activate the ring or involve potent nucleophiles. For instance, isoxazolo[4,3-b]pyridines, which are structurally related, have been shown to react with neutral C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes, leading to addition products on the pyridine ring. nih.gov

Hard nucleophiles, such as organometallic reagents and amides, tend to add to the 2-position of the pyridine ring. quimicaorganica.org The resulting adduct can then be oxidized to achieve a formal nucleophilic substitution.

Ring-Opening Reactions and Rearrangements of the Isoxazole Moiety

The isoxazole ring, while aromatic, contains a labile N-O bond that makes it prone to cleavage under various conditions, leading to a range of synthetically useful transformations.

Base-Promoted Rearrangements (e.g., Boulton-Katritzky Type)

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-acylamino- or 3-amidino-isoxazoles. While direct examples involving this compound are not prevalent in the reviewed literature, related systems demonstrate the feasibility of such transformations. For instance, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement has been developed for the synthesis of functionalized quimicaorganica.orgnih.govquimicaorganica.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles and 2-fluoropyridines. organic-chemistry.org This process involves the initial nucleophilic substitution on the pyridine ring followed by the rearrangement of the isoxazole.

In a similar vein, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl nih.govquimicaorganica.orgrsc.orgtriazol-4-yl)pyridines. beilstein-journals.org This reaction proceeds through a Boulton-Katritzky-type mechanism. These examples highlight the potential for the isoxazole ring in pyridyl-substituted isoxazoles to undergo rearrangement upon treatment with a base, often leading to the formation of other heterocyclic systems. The general mechanism involves the deprotonation of a side-chain atom, which then attacks the isoxazole ring nitrogen, leading to the cleavage of the N-O bond and subsequent recyclization. nih.gov

Reductive Ring Opening of Isoxazoles

The N-O bond of the isoxazole ring is susceptible to reductive cleavage, providing access to valuable difunctionalized compounds. Various reducing agents can effect this transformation. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org

More synthetically relevant methods often employ metal-based reducing systems. While specific examples for this compound are not explicitly detailed, the general reactivity of isoxazoles suggests that this compound would undergo similar transformations. The products of such reactions are typically β-enaminones or γ-amino alcohols, depending on the substituents and the reaction conditions. The reductive cleavage of isoxazoles is a key step in the synthesis of various complex molecules, as the isoxazole ring can be considered a masked form of these versatile intermediates.

Tautomerism Studies of the 5-Hydroxyisoxazole System

5-Hydroxyisoxazoles can exist in tautomeric equilibrium with their corresponding isoxazol-5(4H)-one (keto) forms. The position of this equilibrium is influenced by factors such as the substituents on the ring, the solvent, and the temperature.

For 3-hydroxyisoxazoles, quantum-chemical calculations have indicated that the enol form is slightly more stable than the keto tautomer, a preference likely driven by the aromaticity of the enol form. taylorandfrancis.com This is consistent with experimental studies on 3-hydroxy-substituted isoxazoles, which suggest the predominance of the 3-hydroxy tautomer in solution. taylorandfrancis.com

In the case of this compound, a similar keto-enol tautomerism is expected. The equilibrium between the 5-hydroxy (enol) and the isoxazol-5(4H)-one (keto) forms would be a critical determinant of its reactivity, particularly in derivatization reactions of the hydroxyl group. Spectroscopic techniques such as NMR and UV-Vis, often in combination with computational studies, are powerful tools for elucidating the predominant tautomeric form in different environments. nih.govfrontiersin.org Studies on related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives, have shown that the keto-enol equilibrium is significantly influenced by solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. nih.gov

Derivatization Reactions of the 5-Hydroxy Group

The hydroxyl group at the C-5 position of the isoxazole ring is a key site for functionalization, allowing for the synthesis of a variety of derivatives through reactions such as alkylation and acylation.

Alkylation: The alkylation of 5-hydroxyisoxazoles can lead to either O-alkylation or N-alkylation, depending on the reaction conditions and the nature of the alkylating agent. The regioselectivity of this reaction is often influenced by the hardness or softness of the electrophile and the nucleophilic sites (oxygen versus nitrogen). Harder alkylating agents, such as dimethyl sulfate, tend to favor O-alkylation, while softer reagents like methyl iodide may lead to a higher proportion of N-alkylation. researchgate.net In the context of 5-hydroxypyrazoles, a closely related system, exclusive O-alkylation has been observed, suggesting a predominance of the 5-hydroxypyrazole tautomer. clockss.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for achieving O-alkylation. youtube.comyoutube.comyoutube.com

Acylation: Similar to alkylation, the acylation of 5-hydroxyisoxazoles can occur at either the oxygen or nitrogen atom. The choice of acylating agent, solvent, and the presence of a base can significantly influence the product distribution. Aroyl halides have been reported to give significant proportions of O-acylated products.

The derivatization of the hydroxyl group is a valuable strategy for modifying the properties of this compound and for preparing a library of related compounds for further investigation.

Coordination Chemistry of 5 Hydroxy 3 2 Pyridyl Isoxazole

Ligand Design and Chelation Principles for Pyridine-Isoxazole Scaffolds

The design of effective chelating agents hinges on the strategic placement of donor atoms within a molecular framework that can spacially accommodate a metal ion. The pyridine-isoxazole structure is a prime example of a scaffold engineered for such purposes, combining the well-established coordinating ability of the pyridine (B92270) ring with the electronic and structural features of the isoxazole (B147169) moiety.

Identification of Potential Donor Atoms (Nitrogen, Oxygen)

5-Hydroxy-3-(2-pyridyl)isoxazole possesses multiple potential donor atoms, making it a versatile ligand for coordination with metal ions. The primary coordination sites are the nitrogen and oxygen atoms strategically positioned to form stable chelate rings.

Pyridine Nitrogen (N_pyridyl): The nitrogen atom of the pyridine ring is a strong Lewis base and a well-documented coordination site for a vast array of transition metals. nih.gov Its sp² hybridization and the lone pair of electrons residing in an outward-pointing orbital facilitate strong sigma-bonding with metal centers.

Isoxazole Nitrogen (N_isoxazole): The isoxazole ring contains a nitrogen atom that can also act as a donor. Its ability to coordinate is influenced by the electronic environment of the ring system. Coordination through this nitrogen atom is frequently observed in related heterocyclic complexes. nih.gov

Hydroxyl Oxygen (O_hydroxyl): The exocyclic hydroxyl group at the 5-position of the isoxazole ring is a critical donor site. In its protonated form, the oxygen can act as a neutral donor. However, upon deprotonation in a basic medium, it becomes an anionic oxygen donor, forming a more stable and covalent bond with the metal ion. This deprotonation is a common feature in the chelation of similar hydroxy-substituted ligands.

The presence of these three donor atoms allows the molecule to potentially act as a bidentate or tridentate ligand, forming five- or six-membered chelate rings, which are known to be thermodynamically stable.

Table 1: Potential Donor Sites in this compound

| Donor Atom | Location | Type | Typical Role in Chelation |

|---|---|---|---|

| Nitrogen | Pyridine Ring | Strong σ-donor | Primary coordination site, forms stable M-N bond. |

| Nitrogen | Isoxazole Ring | σ-donor | Potential secondary coordination site, involved in forming a 5-membered chelate ring with the pyridyl nitrogen. |

| Oxygen | Hydroxyl Group (-OH) | Neutral or Anionic σ-donor | Can coordinate as a neutral molecule or, more commonly, deprotonates to form a strong anionic M-O bond. |

Flexibility and Conformation of the Ligand

The single bond connecting the pyridine and isoxazole rings provides significant conformational flexibility. This rotational freedom allows the ligand to orient its donor atoms optimally to satisfy the geometric preferences of different metal ions. The two aromatic rings can adopt various dihedral angles relative to each other, leading to different conformations such as syn and anti.

In the syn-conformation, the pyridyl nitrogen and the isoxazole nitrogen are positioned on the same side, facilitating bidentate N,N-coordination. This arrangement is crucial for forming a stable five-membered chelate ring. The flexibility of the ligand enables it to adapt its bite angle to suit the size and preferred coordination geometry of the metal center, which can range from square planar for ions like Cu(II) and Ni(II) to tetrahedral or octahedral for others like Co(II) and Fe(III). derpharmachemica.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The resulting complexes are then characterized to determine their structure and the nature of the metal-ligand bonding.

Complexation with Transition Metals

Complexes of pyridine-isoxazole and related N,O-donor ligands are typically synthesized by mixing the ligand with a transition metal salt, often a chloride or nitrate, in a solvent like methanol (B129727) or ethanol. derpharmachemica.comresearchgate.net The reaction mixture is often heated under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to isolate complexes with different compositions, such as [ML₂] or [ML₃]. First-row transition metals like manganese, iron, cobalt, nickel, copper, and zinc are commonly used due to their variable oxidation states and coordination numbers, leading to complexes with diverse geometries and properties. nih.govrsc.org

Elucidation of Coordination Modes and Geometries

Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination mode and geometry of these complexes. nih.govrsc.orgresearchgate.net Based on studies of analogous ligands, this compound can adopt several coordination modes:

Bidentate N,N-Coordination: The ligand can coordinate through the pyridyl nitrogen and the isoxazole nitrogen, forming a five-membered chelate ring.

Bidentate N,O-Coordination: Coordination can occur via the pyridyl nitrogen and the deprotonated hydroxyl oxygen, resulting in a six-membered chelate ring.

Tridentate N,N,O-Coordination: In some cases, the ligand might act as a tridentate donor, binding to a single metal center or bridging two metal centers.

The resulting coordination geometry is dictated by the metal ion's electronic configuration and the ligand-to-metal ratio. Common geometries include four-coordinate (square planar or tetrahedral) and six-coordinate (octahedral). nih.govderpharmachemica.com For example, a 1:2 metal-to-ligand complex with a bidentate ligand often results in a tetrahedral or square planar geometry, while a six-coordinate octahedral geometry is also common, with solvent molecules or other anions occupying the remaining coordination sites. derpharmachemica.comresearchgate.net

Table 2: Hypothetical Coordination Geometries of Metal Complexes

| Metal Ion Example | Ligand Ratio (M:L) | Coordination Mode | Likely Geometry |

|---|---|---|---|

| Cu(II), Ni(II) | 1:2 | Bidentate (N,N or N,O) | Square Planar |

| Co(II), Zn(II) | 1:2 | Bidentate (N,N or N,O) | Tetrahedral |

| Cr(III), Fe(III), Ru(III) | 1:2 | Bidentate (N,O) + Solvent/Anions | Octahedral |

| Lanthanides (e.g., Eu, Tb) | 1:3 | Bidentate (N,O) | Distorted Octahedral/Higher Coordination |

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion, especially when single crystals are not available.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex reveals key information about coordination. researchgate.net A broad band corresponding to the O-H stretch in the free ligand (around 3400 cm⁻¹) would typically disappear in the complex's spectrum, indicating deprotonation and coordination of the hydroxyl oxygen. mdpi.com The stretching vibration of the pyridine ring's C=N bond often shifts to a higher frequency upon coordination. nih.gov Furthermore, new bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the newly formed M-N and M-O stretching vibrations, providing direct evidence of chelation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes (e.g., with Zn(II) or Pt(II)). Upon complexation, the chemical shifts of the protons and carbons on the pyridine and isoxazole rings are altered due to the redistribution of electron density and the coordinative bond formation. mdpi.comsciarena.com The signal for the hydroxyl proton would vanish upon deprotonation. For paramagnetic complexes, NMR signals are often broadened, but the shifts can provide information about the magnetic properties of the complex. researchgate.net

Table 3: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopy | Vibrational/Resonance Band | Free Ligand (Approx. cm⁻¹ or ppm) | Complex (Expected Change) | Inference |

|---|---|---|---|---|

| FT-IR | ν(O-H) | ~3400 cm⁻¹ (broad) | Disappears | Deprotonation and coordination of hydroxyl oxygen. |

| FT-IR | ν(C=N) pyridine | ~1590-1610 cm⁻¹ | Shifts to higher frequency | Coordination of pyridyl nitrogen. |

| FT-IR | ν(M-O) / ν(M-N) | N/A | New bands appear (~400-600 cm⁻¹) | Formation of metal-ligand bonds. mdpi.com |

| ¹H NMR | -OH proton | ~10-12 ppm | Signal disappears | Deprotonation of hydroxyl group. |

| ¹H NMR | Pyridine H-atoms | ~7.5-8.5 ppm | Significant downfield or upfield shift | Change in electronic environment due to coordination. |

Theoretical and Computational Studies of 5 Hydroxy 3 2 Pyridyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Hydroxy-3-(2-pyridyl)isoxazole from a theoretical standpoint. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. asianpubs.orgacu.edu.inniscair.res.in For a molecule such as this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to determine its optimized molecular geometry. asianpubs.orgresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, various electronic properties can be calculated to describe the molecule's reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, would identify the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), offering insights into how the molecule would interact with other reagents. asianpubs.org

Prediction of Spectroscopic Properties (e.g., UV/Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational approach used to predict the electronic absorption spectra (UV-Visible) of molecules. chemsrc.com By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV/Vis spectrum for this compound could be generated.

This theoretical spectrum, which plots absorption intensity against wavelength, can be compared with experimentally measured spectra to confirm the molecule's structure. The calculations would identify the specific electronic transitions (e.g., π → π* or n → π*) responsible for the main absorption bands, linking the spectral features directly to the molecule's electronic structure. chemsrc.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, transition states, and intermediates, providing a deeper understanding of reaction mechanisms that can be difficult to probe experimentally.

Cycloaddition Reaction Pathways

The isoxazole (B147169) ring is commonly synthesized via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov In a typical synthesis leading to a structure like this compound, the reaction would likely involve a nitrile oxide (generated from an oxime) as the 1,3-dipole and an alkyne as the dipolarophile. youtube.combeilstein-journals.org

Computational studies would model this reaction by:

Locating Reactants and Products: Calculating the energies of the starting materials (e.g., pyridine-2-carbonitrile (B1142686) oxide and an appropriate alkyne) and the final isoxazole product.

Identifying the Transition State: Searching for the high-energy transition state structure that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction.

Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly links the reactants and the desired product.

These calculations can predict the regioselectivity of the cycloaddition, explaining why one particular isomer is formed over others. beilstein-journals.orgchemicalbook.com

Rearrangement Mechanisms

Isoxazole rings and their fused derivatives can undergo various rearrangement reactions, often promoted by heat or chemical reagents. nih.gov For instance, the Boulton–Katritzky rearrangement is a known transformation for related heterocyclic systems. nih.gov

If this compound were subjected to conditions that induce rearrangement, computational methods could be used to explore the plausible mechanisms. This would involve calculating the energies of potential intermediates and the transition states that separate them. For example, a proposed mechanism might involve the cleavage of the weak N-O bond in the isoxazole ring to form a transient intermediate, which then cyclizes in a different manner to form a new heterocyclic system. rsc.org By comparing the activation energies of different possible pathways, the most likely rearrangement mechanism can be identified.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein. These methods are fundamental in drug discovery and design, offering insights into the binding affinity and mode of action of potential drug candidates.

Ligand-Protein Interaction Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This technique is crucial for understanding the potential biological activity of compounds like isoxazole derivatives. For instance, docking studies on various isoxazole-containing compounds have been conducted to predict their binding interactions with targets such as cyclooxygenase (COX) enzymes and the farnesoid X receptor (FXR). mdpi.comnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a derivative of isoxazole, is then computationally "docked" into the protein's binding site. The results are scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.comnih.gov

For example, a study on isoxazole-carboxamide derivatives as COX inhibitors used molecular docking to identify potential binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.govnih.gov The results helped to rationalize the observed biological activities and selectivities of the synthesized compounds. nih.govnih.gov Similarly, docking studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have helped to understand the binding modes and agonistic activities of these compounds. mdpi.com

Table 1: Illustrative Example of Molecular Docking Data for Isoxazole Derivatives (Hypothetical)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Isoxazole Derivative A | Cyclooxygenase-2 (COX-2) | -9.2 | Arg513, Tyr385, Ser530 |

| Isoxazole Derivative B | Farnesoid X Receptor (FXR) | -8.5 | Arg264, Met265, His447 |

| Isoxazole Derivative C | Carbonic Anhydrase | -7.8 | His94, His96, Thr199 |

This table is for illustrative purposes and does not represent actual data for this compound.

Structure-Based Design Principles

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new, more potent, and selective inhibitors. nih.gov Molecular docking is a key component of this process. By analyzing the docked pose of a lead compound, such as an isoxazole derivative, medicinal chemists can identify opportunities for structural modifications to improve its binding affinity and other pharmacological properties. nih.govnih.gov

For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic group could be added to the ligand to fill this pocket and enhance binding. Conversely, if a polar group on the ligand is in a non-polar environment, it could be replaced to improve the interaction. This iterative process of design, synthesis, and testing, guided by computational predictions, can significantly accelerate the drug discovery process. nih.gov

Studies on 3,4-diaryl-isoxazole-based inhibitors have utilized structure-based design to extend the pharmacophore towards the ribose pocket of the ATP binding site of protein kinase CK1δ, leading to the development of more potent and selective inhibitors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, the reality is that both molecules are flexible. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that explore the dynamic nature of these interactions.

Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional arrangements (conformations) of a molecule. For a molecule like this compound, this would involve determining the preferred orientation of the pyridyl ring relative to the isoxazole ring. The planarity of the isoxazole ring itself is a key conformational feature. jst.go.jp

Molecular dynamics simulations provide a time-resolved view of the molecular system, tracking the movements of atoms and molecules over time. mdpi.comnih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking. mdpi.comnih.gov An MD simulation can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. mdpi.com

For example, MD simulations performed on isoxazole derivatives complexed with the farnesoid X receptor (FXR) have been used to understand the dynamic behavior of the complex and the role of specific interactions in stabilizing the bound state. mdpi.com These simulations can highlight the importance of specific hydrogen bonds or hydrophobic contacts that persist throughout the simulation, indicating their crucial role in ligand binding. mdpi.com

Table 2: Illustrative Example of Molecular Dynamics Simulation Parameters for an Isoxazole Derivative-Protein Complex (Hypothetical)

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time over which the molecular motions are simulated. |

| Temperature | 300 K | The temperature at which the simulation is run, typically close to physiological temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Force Field | AMBER, CHARMM, etc. | A set of parameters that describes the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P) | Represents the surrounding water molecules. |

This table is for illustrative purposes and does not represent actual data for this compound.

Biological and Pharmacological Activities of 5 Hydroxy 3 2 Pyridyl Isoxazole and Its Derivatives in Vitro Studies and Mechanistic Insights

In Vitro Anticancer Activity

Derivatives of 5-Hydroxy-3-(2-pyridyl)isoxazole have demonstrated notable anticancer properties in various in vitro models. These compounds have been shown to exert cytotoxic effects, induce programmed cell death (apoptosis), modulate the cell cycle, and inhibit the proliferation of cancer cells. nih.govrsc.orgnih.gov

Cytotoxicity against Cancer Cell Lines

A significant body of research highlights the cytotoxic potential of isoxazole (B147169) derivatives against a diverse panel of human cancer cell lines. For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown potent antiproliferative effects. nih.gov Specifically, compounds 1 , 2 , 3 , 4 , 5 , 6 , and 10 exhibited strong inhibition of in vitro proliferation of human erythroleukemic K562 cells, with IC50 values in the nanomolar to micromolar range. nih.gov Similarly, aminothiazole-paeonol derivatives displayed higher potency against AGS (gastric) and HT-29 (colorectal) human cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). researchgate.net

Further studies have expanded the scope of these findings. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were effective against Colo205, U937, MCF7, and A549 cancer cell lines, with particular efficacy against the Colo205 cell line (IC50 values ranging from 5.04–13 μM). rsc.org Additionally, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives showed potent cytotoxicity against A549, COLO 205, MDA-MB 231, and PC-3 cell lines with IC50 values below 12 µM. nih.gov The presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring in the isoxazole structure was found to enhance this cytotoxic activity. nih.gov

Other notable examples include isoxazole-based carboxamides, ureates, and hydrazones. nih.gov The carboxamide 3c was identified as a promising growth inhibitor against leukemia (HL-60(TB), K-562, MOLT-4), colon cancer (KM12), and melanoma (LOX IMVI) cell lines, with growth inhibition percentages ranging from 70.79-92.21% at a 10µM concentration. nih.gov Furthermore, compounds 8 , 10a , and 10c from this series demonstrated superior activity against hepatocellular carcinoma (HepG2) cells, with IC50 values in the sub-micromolar range (0.84, 0.79, and 0.69 μM, respectively). nih.gov

The following table summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines:

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/Activity | Reference |

| 3,4-isoxazolediamides & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (human erythroleukemic) | 1 : 71.57±4.89 nM, 2 : 18.01±0.69 nM, 3 : 44.25±10.9 nM, 4 : 70.1±5.8 nM, 5 : 35.2±6.2 nM, 6 : 45.43±13.1 nM | nih.gov |

| Aminothiazole-paeonol derivatives | AGS (gastric), HT-29 (colorectal) | Higher potency than 5-FU | researchgate.net |

| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine & N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Colo205 (colorectal) | 5.04–13 μM | rsc.org |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549, COLO 205, MDA-MB 231, PC-3 | < 12 µM | nih.gov |

| Carboxamide 3c | HL-60(TB), K-562, MOLT-4, KM12, LOX IMVI | %GI = 70.79-92.21 at 10µM | nih.gov |

| Hydrazones 8 , 10a , 10c | HepG2 (hepatocellular carcinoma) | 8 : 0.84 μM, 10a : 0.79 μM, 10c : 0.69 μM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Beyond direct cytotoxicity, isoxazole derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells, contributing to their anticancer effects. nih.govrsc.orgnih.gov

Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to induce both early and late apoptosis in K562 cells. nih.govnih.gov This pro-apoptotic activity suggests a mechanism that actively triggers programmed cell death pathways within the cancer cells. nih.govnih.gov

Further mechanistic insights were provided by studies on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. One promising compound from this series, 20c , was found to induce G2/M cell cycle arrest in Colo205 cells. rsc.org This arrest was associated with a significant increase in the levels of the tumor suppressor protein p53. rsc.org The activation of p53, in turn, altered the balance of key mitochondrial proteins, such as Bcl-2 and Bax, leading to the activation of caspases and subsequent apoptosis. rsc.org This indicates a mitochondrial-dependent pathway for apoptosis induction.

Similarly, other studies have reported that the cytotoxic activity of certain isoxazole derivatives is linked to the promotion of apoptosis and cell cycle arrest. elsevierpure.com For example, isoxazole (3) was shown to decrease the expression of the anti-apoptotic protein Bcl-2, while both isoxazole (3) and (6) increased the levels of p21WAF-1, a protein that can halt the cell cycle. elsevierpure.com These findings underscore the multifaceted mechanisms through which isoxazole derivatives can exert their anticancer effects, targeting key regulators of cell survival and proliferation. elsevierpure.comnih.gov

Inhibition of Cell Proliferation

The inhibition of cell proliferation is a key outcome of the cytotoxic and pro-apoptotic activities of this compound derivatives. Numerous studies have demonstrated the potent antiproliferative effects of these compounds across a range of cancer cell lines.

For instance, novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives exhibited significant antiproliferative activities against human erythroleukemic K562 cells, as well as glioblastoma U251-MG and temozolomide-resistant T98G cells. nih.gov The antiproliferative effects on K562 cells were particularly noteworthy, with some compounds showing IC50 values in the nanomolar range. nih.gov

The antiproliferative activity of isoxazole derivatives has also been linked to the inhibition of specific molecular targets. For example, N-phenyl-5-carboxamidyl isoxazoles, with compound 17 being the most active, significantly downregulated the expression of phosphorylated-STAT3, a key protein involved in cancer cell proliferation. nih.gov Similarly, a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were designed as FLT3 inhibitors, with compound 19 effectively inhibiting the phosphorylation of FLT3 and leading to tumor regression in a xenograft model. nih.gov

Furthermore, the evaluation of isoxazole-based carboxamides, ureates, and hydrazones against 60 cancer cell lines by the National Cancer Institute (NCI) revealed that carboxamide 3c was a potent growth inhibitor, particularly against leukemia, colon cancer, and melanoma cell lines. nih.gov The table below provides a summary of the antiproliferative activity of various isoxazole derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 3,4-isoxazolediamides & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562, U251-MG, T98G | Significant antiproliferative activity, with some compounds having IC50 values in the nM range for K562 cells. | nih.gov |

| N-phenyl-5-carboxamidyl isoxazoles (e.g., 17 ) | Colon 38, CT-26 (mouse colon tumor) | Downregulated phosphorylated-STAT3 expression. | nih.gov |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives (e.g., 19 ) | MV4-11 (leukemia) | Inhibited FLT3 phosphorylation and led to tumor regression in a xenograft model. | nih.gov |

| Carboxamide 3c | Leukemia (HL-60(TB), K-562, MOLT-4), Colon cancer (KM12), Melanoma (LOX IMVI) | Potent growth inhibitor with %GI ranging from 70.79-92.21 at 10µM. | nih.gov |

In Vitro Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant in vitro activity against a range of microbial pathogens, including both bacteria and fungi. nih.govnih.gov

Antibacterial Efficacy against Bacterial Strains

Isoxazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of novel sulfonamide isoxazolo[5,4-b]pyridines displayed moderate antibacterial activity against E. coli and P. aeruginosa. researchgate.net

In another study, isoxazole-containing chalcones and their dihydropyrazole derivatives were evaluated for their antibacterial properties. nih.gov Compound 28 , a trisubstituted chalcone (B49325), was particularly potent against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was more effective than the standard antibiotic ciprofloxacin. nih.gov

Furthermore, a study on 15 isoxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa revealed that all tested compounds possessed antimicrobial activity. nih.gov Notably, compounds PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) exhibited significantly higher activity, especially PUB9 against S. aureus, with an MIC over 1000 times lower than the other derivatives. nih.gov These two compounds were also capable of reducing biofilm formation by more than 90%. nih.govmdpi.comnih.gov

The antibacterial activity of isoxazole derivatives is often influenced by the specific substitutions on the isoxazole ring. For instance, the introduction of a thiophene (B33073) moiety has been observed to enhance antimicrobial activity. nih.gov

The following table summarizes the antibacterial efficacy of selected isoxazole derivatives:

| Compound/Derivative Class | Bacterial Strain(s) | MIC/Activity | Reference |

| Sulfonamide isoxazolo[5,4-b]pyridines | E. coli, P. aeruginosa | Moderate antibacterial activity | researchgate.net |

| Chalcone 28 | S. aureus | 1 µg/mL | nih.gov |

| PUB9 | S. aureus | >1000-fold lower MIC than other derivatives | nih.gov |

| PUB9 and PUB10 | S. aureus, P. aeruginosa | >90% biofilm reduction | nih.govmdpi.comnih.gov |

Antifungal Properties

Several isoxazole derivatives have also demonstrated significant antifungal activity against various fungal pathogens. nih.govnih.gov

In a study evaluating isoxazole-containing chalcones and their dihydropyrazole derivatives, compound 46 showed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. nih.gov Another compound from the same series, the trisubstituted chalcone 28 , exhibited an antifungal potency of 2 µg/mL, which was comparable to the standard antifungal drug fluconazole (B54011) (1 µg/mL). nih.gov

Furthermore, research on 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives revealed that compound 50 was highly active against Candida albicans, a common fungal pathogen. nih.gov This activity was attributed to the increased lipid solubility due to the presence of a chlorine atom on the aromatic ring. nih.gov

A study involving 15 isoxazole derivatives also demonstrated their activity against Candida albicans. nih.gov The results indicated that the synthesized compounds were generally more effective against C. albicans than against the tested bacterial strains. mdpi.com

The antifungal properties of these compounds, coupled with their antibacterial and anticancer activities, highlight the potential of the isoxazole scaffold in developing new therapeutic agents.

Antiviral Properties

The isoxazole nucleus is a key component in various compounds exhibiting antiviral activity against a range of DNA and RNA viruses. Research has demonstrated that certain isoxazole derivatives can interfere with different stages of the viral life cycle.

Novel pyrazole (B372694) and isoxazole-containing heterocycles have been synthesized and evaluated for their antiviral efficacy against herpes simplex virus type-1 (HSV-1). Among the tested compounds, one isoxazole derivative demonstrated excellent activity, reducing the number of HSV-1 plaques by 69%. nih.gov

The antiviral potential of isoxazole derivatives also extends to picornaviruses. [(Biphenyloxy)propyl]isoxazole derivatives have been identified as potential inhibitors of human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3) replication. researchgate.net Several of these compounds showed strong anti-HRV-2 activity with a selectivity index (SI) ranging from over 50 to over 200, and good activity against a pleconaril-resistant strain of CVB3. researchgate.net

Furthermore, other nitrogen-containing heterocycles, which share structural similarities with isoxazoles, have shown broad antiviral effects. For instance, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated strong inhibitory activities against both Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7), with some compounds showing stronger effects than the control drug, ribavirin. mdpi.com These derivatives appear to target the early stages of viral replication, including RNA and protein synthesis. mdpi.com Similarly, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been studied for their ability to suppress influenza virus reproduction, with some compounds showing virucidal activity by affecting extracellular virions and inhibiting neuraminidase activity. mdpi.com

In Vitro Anti-inflammatory Activity

Isoxazole derivatives have been widely investigated for their anti-inflammatory properties, often acting through the inhibition of key enzymes in the inflammatory cascade. nih.govnih.gov A study on the anti-inflammatory effects of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) found that it effectively decreased the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. nih.gov This compound also reduced levels of COX-2 and inhibited the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Mechanistically, it was found to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, key signaling pathways in the inflammatory response. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. The isoxazole scaffold is a core component of several selective COX-2 inhibitors. nih.gov Research has focused on developing isoxazole derivatives with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

A study involving a series of novel isoxazole derivatives found that several compounds were potent and selective COX-2 inhibitors. nih.gov For instance, compound C6 (5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one) was the most potent, with a COX-2 IC50 value of 0.55 µM and a high selectivity index. nih.govresearchgate.net This highlights the potential of the isoxazole structure in designing effective anti-inflammatory agents. nih.gov Another derivative, 17 (2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone), was identified as a sub-micromolar selective COX-2 inhibitor. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | 35.55 ± 0.17 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | 33.95 ± 0.12 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Compound 17 | >50 | 0.95 | >52 | nih.govresearchgate.net |

| Mofezolac | 0.0079 | >50 | - | researchgate.net |

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Isoxazole Derivatives.

The 5-lipoxygenase (5-LOX) enzyme is another critical target in the inflammatory pathway, responsible for producing pro-inflammatory leukotrienes. plos.orgnih.gov Inhibition of 5-LOX is a key strategy for managing inflammatory conditions like asthma. nih.govbiorxiv.org Several isoxazole derivatives have been shown to be effective 5-LOX inhibitors. plos.orgnih.gov

In one study, a series of synthesized isoxazole derivatives were tested for their 5-LOX inhibitory activity. The compounds demonstrated dose-dependent inhibition, with some showing significant potency. plos.orgnih.gov For example, compound C3 exhibited an IC50 value of 8.47 µM, while compound C5 had an IC50 of 10.48 µM. plos.orgnih.govnih.govbiorxiv.org These findings suggest that the isoxazole moiety is a promising scaffold for developing novel 5-LOX inhibitors. plos.org

| Compound | 5-LOX IC50 (µM) | Reference |

| C1 | 74.09 | plos.org |

| C2 | 47.59 | plos.org |

| C3 | 8.47 | plos.orgnih.govnih.govbiorxiv.org |

| C5 | 10.48 | plos.orgnih.govnih.govbiorxiv.org |

| C6 | Potent inhibitor | plos.orgnih.govnih.gov |

Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Isoxazole Derivatives.

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in inflammatory processes. One study reported that an isoxazole derivative, in addition to its anti-inflammatory activity, also caused a maximum reduction in lipid peroxidation. nih.gov The inhibition of enzymes like lipoxygenase, which catalyze the peroxidation of unsaturated fatty acids, is a mechanism through which compounds can exert anti-lipid peroxidation effects. mdpi.com While direct and extensive studies on the anti-lipid peroxidation activity of this compound derivatives are not widely available, their known ability to inhibit LOX suggests a potential role in mitigating lipid peroxidation.

In Vitro Antioxidant Activity

Many isoxazole derivatives have demonstrated notable in vitro antioxidant properties, primarily through free radical scavenging mechanisms. plos.orgnih.govbiorxiv.org Oxidative stress is closely linked to inflammation, and compounds with dual anti-inflammatory and antioxidant activities are of significant therapeutic interest.

The antioxidant potential of isoxazole derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. plos.orgnih.gov In a study of fluorophenyl-isoxazole-carboxamides, compounds 2a and 2c showed high antioxidant potency with IC50 values of 0.45 µg/ml and 0.47 µg/ml, respectively, which was more potent than the standard, Trolox. nih.gov Another study synthesized 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one and found its DPPH scavenging ability to be superior to the synthetic antioxidant butylated hydroxytoluene (BHT) and comparable to ascorbic acid. japsonline.com This compound also showed good nitric oxide scavenging activity. japsonline.com

A separate investigation of isoxazole derivatives found that compound C3 was the most potent antioxidant with a DPPH scavenging IC50 value of 10.96 µM. plos.orgnih.govbiorxiv.org Compounds C5 and C6 also exhibited excellent free radical scavenging effects with IC50 values of 13.12 µM and 18.87 µM, respectively. plos.orgnih.govbiorxiv.org A chitosan (B1678972) Schiff base polymer incorporating a pyridine (B92270) and isoxazole substituted 3-formylindole moiety also showed significant free radical scavenging activity. nih.gov

| Compound/Derivative | Assay | Result (IC50) | Reference |

| Compound 2a | DPPH | 0.45 µg/ml | nih.gov |

| Compound 2c | DPPH | 0.47 µg/ml | nih.gov |

| Compound C3 | DPPH | 10.96 µM | plos.orgnih.govbiorxiv.org |

| Compound C5 | DPPH | 13.12 µM | plos.orgnih.govbiorxiv.org |

| Compound C6 | DPPH | 18.87 µM | plos.orgnih.gov |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH & Nitric Oxide Scavenging | Superior to BHT | japsonline.com |

| 2PCT (Chitosan Schiff base) | DPPH | 169.01 µg/mL | nih.gov |

Table 3: In Vitro Antioxidant Activity of Selected Isoxazole Derivatives.

Other Mechanistic Biological Activities

Beyond the primary activities discussed, isoxazole derivatives have been explored for other mechanistic biological actions. A notable example is the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout.

A novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potential XO inhibitors. Among them, compound 6c showed the most potent inhibitory activity against XO with an IC50 value of 0.13 µM, which was significantly more potent than the classic anti-gout drug allopurinol (B61711) (IC50 = 2.93 µM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. Molecular docking suggested that the oxygen atom of the isoxazole ring forms key hydrogen bonds with amino acid residues in the enzyme's active site, indicating that this isoxazole scaffold is promising for the design of novel XO inhibitors. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been shown to inhibit a range of enzymes implicated in various disease pathways.

Casein Kinase 1 (CK1): Certain 3,5-disubstituted isoxazoles have been identified as inhibitors of human casein kinase 1 (CK1), a crucial regulator of numerous cellular processes.

Histone Deacetylases (HDACs): The isoxazole core is a feature in some compounds designed as histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy.

Secretory Phospholipase A2 (sPLA2): The 5-hydroxyisoxazole group can act as a bioisostere for the carboxylic acid moiety found in many non-steroidal anti-inflammatory drugs (NSAIDs), enabling it to inhibit enzymes like secretory phospholipase A2 (sPLA2) that are involved in inflammation. nih.gov Research has shown that isoxazoles containing an electron-withdrawing group, such as -F or -CF3, on the phenyl ring exhibit significant sPLA2 inhibitory activity. nih.gov

Cytochrome P450: Isoxazole-pyridine hybrids have been noted for their ability to inhibit human cytochrome P-450 2A6. mdpi.com

Receptor Modulation

A key pharmacological activity of 5-hydroxyisoxazole derivatives is their ability to modulate the function of specific receptors, most notably the AMPA receptor.

AMPA Receptor Agonism: The 5-hydroxyisoxazole ring is a critical pharmacophore in agonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.orgresearchgate.net This structural motif effectively mimics the endogenous neurotransmitter glutamate. wikipedia.org The compound (RS)-2-amino-3-[3-hydroxy-5-(2-pyridyl)isoxazol-4-yl]propionic acid (2-Py-AMPA) has been identified as a potent and full agonist of the AMPA receptor. nih.gov Its (+)-(S) enantiomer is a powerful inhibitor of [3H]AMPA binding with an IC50 of 0.19 ± 0.06 microM and a potent AMPA receptor agonist with an EC50 of 4.5 ± 0.3 microM. nih.gov In contrast, the (-)-(R) enantiomer is a weak competitive AMPA receptor antagonist. nih.gov

Immunosuppressive Effects

Certain isoxazole derivatives have demonstrated significant immunosuppressive properties in in vitro models.

An isoxazolo[5,4-e]triazepine derivative, referred to as RM33, has shown potent immunosuppressive activities. nih.gov It effectively suppressed both humoral and cellular immune responses in mouse models. nih.gov The proposed mechanism for its immunosuppressive action involves the induction of apoptosis in thymocytes and splenocytes, which is associated with a significant increase in the expression of caspase 9, p53, and NFκB1 and NFκB2. nih.govnih.gov Other isoxazole derivatives have also been found to regulate the proliferation of immune cells and the production of cytokines like IL-1β and TNF-α. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological effects of this compound derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve systematically altering the molecule's structure and assessing the impact on biological activity, have provided crucial insights for optimizing their potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The type and placement of chemical groups (substituents) on the isoxazole and pyridine rings can dramatically influence the pharmacological properties of these compounds.

Substituents on the Aromatic Rings: The presence of different substituents on the aromatic rings can have varied effects on their inhibitory properties. researchgate.net For instance, in a series of indole-containing isoxazoles evaluated for sPLA2 inhibitory activity, derivatives with electron-withdrawing groups like fluorine or a trifluoromethyl group on the phenyl ring demonstrated excellent inhibitory activities. nih.gov

Linker Architecture: In hybrid molecules combining isoxazole with other heterocyclic rings, the nature of the linker connecting the different parts of the molecule can be critical for activity. Studies on 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids have shown that the linker architecture plays a significant role in their anticancer activity. nih.gov

Bioisosteric Replacement: The 1,3-dicarbonyl moiety of some compounds can be replaced with isosteric heterocycles like isoxazole to enhance potency. For example, curcumin-derived isoxazoles showed a 10- to 100-fold increase in potency compared to curcumin (B1669340) in targeting factors related to Alzheimer's disease. ijpcbs.com

Positional Isomerism and Pharmacological Effects

The specific arrangement of atoms within the isoxazole ring and the point of attachment of the pyridyl group are critical determinants of pharmacological activity.

Regioselective Synthesis: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved with high regioselectivity, allowing for the specific placement of different alkyl and aryl substituents at the 3- and 5-positions of the isoxazole ring. ijpcbs.com This precise control over the substitution pattern is essential for fine-tuning the biological activity.

Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is fundamental to their development as therapeutic agents. This involves studying their molecular interactions and how they modulate cellular pathways.

Molecular Interactions: The ability of these compounds to bind to their biological targets is often driven by specific molecular interactions. For instance, the immunosuppressive compound RM33 is thought to exert its effects through the upregulation of IL-17F and downregulation of IL-10 and TLR4 expression, as well as the suppression of tumor necrosis factor-alpha (TNFα), IL-1β, and other signaling molecules. nih.gov In another example, the binding of isoxazole derivatives to DNA and bovine serum albumin (BSA) has been studied to understand their mode of interaction with biological macromolecules. researchgate.net

Pathway Modulation: The pharmacological effects of these compounds are ultimately the result of their ability to modulate specific cellular signaling pathways. For example, some isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The isoxazole derivative RM33 has been found to induce apoptosis in immune cells, which is linked to increased expression of key signaling proteins like caspase 9 and p53. nih.govnih.gov This interference with fundamental cellular processes underlies their observed biological activities.

Advanced Applications of 5 Hydroxy 3 2 Pyridyl Isoxazole

Applications in Agrochemical Research

The structural motif of a pyridyl group attached to an isoxazole (B147169) ring is found in various compounds with agrochemical potential. Research in this area has explored the herbicidal, insecticidal, and nematocidal properties of related isoxazole derivatives, providing a basis for the potential applications of 5-Hydroxy-3-(2-pyridyl)isoxazole.

Herbicidal Properties